molecular formula C14H9BrN2O3S B8781046 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-bromo-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-bromo-1-(phenylsulfonyl)-

Cat. No.: B8781046
M. Wt: 365.20 g/mol
InChI Key: KVKPWPOZFHWOQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-bromo-1-(phenylsulfonyl)- is a useful research compound. Its molecular formula is C14H9BrN2O3S and its molecular weight is 365.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-bromo-1-(phenylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-bromo-1-(phenylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H9BrN2O3S

Molecular Weight

365.20 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridine-3-carbaldehyde

InChI

InChI=1S/C14H9BrN2O3S/c15-11-6-13-10(9-18)8-17(14(13)16-7-11)21(19,20)12-4-2-1-3-5-12/h1-9H

InChI Key

KVKPWPOZFHWOQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 6 (5.0 g, 22.2 mmol) in dichloromethane (130 mL) was added benzenesulfonyl chloride (4.25 mL, 33.3 mmol), tetra-n-butylammonium hydrogen sulphate (0.98 g, 2.98 mmol) and 50% aqueous NaOH (4.2 mL). The reaction mixture was stirred for 2 h then poured onto water (500 mL), extracted with dichloromethane (3×200 mL). The combined organic extracts were washed with saturated aqueous NaHCO3 (2×150 mL) and dried (MgSO4). Concentration produced a white solid which was washed with ether (3×150 mL) to give product 7 as a light orange solid (7.34 g, 91%); 1H NMR (400 MHz, CDCl3+4 drops d4-MeOH) δ 9.95 (s, 1H), 8.61 (d, J=2.3 Hz, 1H), 8.46 (d, J=2.1 Hz, 1H), 8.38 (s, 1H), 8.19 (m, 2H), 7.62 (tt, J=7.5, 1.3 Hz, 1H), 7.51 (t, J=7.1 Hz, 2H).
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
4.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
0.98 g
Type
catalyst
Reaction Step Two
Yield
91%

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